molecular formula C10H13BrS B173181 1-Bromo-3-t-butylthiobenzene CAS No. 135883-40-8

1-Bromo-3-t-butylthiobenzene

Cat. No. B173181
Key on ui cas rn: 135883-40-8
M. Wt: 245.18 g/mol
InChI Key: HBUYMJXPWBBKMC-UHFFFAOYSA-N
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Patent
US05202471

Procedure details

Isobutylene was bubbled through 75% H2SO4 solution at -5 degrees C. until 2.65 g (47.2 mmol) of isobutylene had been absorbed. The mixture was treated with 3.8 g (20.1 mmol) of 3-bromothiophenol and then allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was then poured into 40 of an ice/water mixture and then extracted with ether. The ether extracts were combined and washed successively with 5% NaOH, water and saturated NaCl solution and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled (69-75 degrees C., 0.6 mm) to give the title compound as a pale yellow oil. PMR (CDCl3): & 1.30 (9H, s), 7.23 (1H, t, J~8.0 Hz), 7.45-7.54 (2H, m), 7.72 (1H, t, J~1.8 Hz).
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[Br:5][C:6]1[CH:7]=[C:8]([SH:12])[CH:9]=[CH:10][CH:11]=1>>[C:2]([S:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([Br:5])[CH:7]=1)([CH3:3])([CH3:1])[CH3:4]

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isobutylene was bubbled through 75% H2SO4 solution at -5 degrees C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed successively with 5% NaOH, water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in-vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (69-75 degrees C., 0.6 mm)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)SC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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